Cas no 112765-59-0 (Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3a,4b,8a)- (9CI))

Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3a,4b,8a)- (9CI) structure
112765-59-0 structure
Product Name:Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3a,4b,8a)- (9CI)
CAS-nummer:112765-59-0
MF:C24H34O10
MW:482.520768642426
CID:161747
PubChem ID:91809637
Update Time:2025-04-19

Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3a,4b,8a)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3a,4b,8a)- (9CI)
    • (3β,4α,8α,12ξ)-4,15-Diacetoxy-3-hydroxy-12,13-epoxytrichothec-9-e n-8-yl 4-hydroxy-3-methylbutanoate
    • 4'-hydroxy T-2 toxin
    • Trichothec-9-ene-3,4,8,15-tetrol,12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate),...
    • (3beta,4alpha,8alpha,12xi)-4,15-bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl 4-hydroxy-3-methylbutanoate
    • 4-beta-15-Diacetoxy-3-alpha-hydroxy-8-alpha-(3-methyl-4-hydroxybutyryloxy)-12,13-epoxytrichothec-9-ene
    • Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 4,15-diacetate 8-(4-hydroxy-3-methylbutanoate), (3alpha,4beta,8alpha)-
    • 112765-59-0
    • Inchi: 1S/C24H34O10/c1-12(9-25)6-18(28)33-16-8-23(10-30-14(3)26)17(7-13(16)2)34-21-19(29)20(32-15(4)27)22(23,5)24(21)11-31-24/h7,12,16-17,19-21,25,29H,6,8-11H2,1-5H3/t12?,16-,17+,19+,20+,21+,22+,23+,24-/m0/s1
    • InChI-sleutel: LAXBEQNJAHUVIT-VMXRHZPQSA-N
    • LACHT: O1C[C@]21[C@H]1[C@@H]([C@H]([C@]2(C)[C@@]2(COC(C)=O)C[C@@H](C(C)=C[C@H]2O1)OC(CC(C)CO)=O)OC(C)=O)O

Berekende eigenschappen

  • Exacte massa: 482.21522
  • Monoisotopische massa: 482.215197
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 10
  • Complexiteit: 900
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 141
  • XLogP3: -0.3

Experimentele eigenschappen

  • Dichtheid: 1.33
  • Kookpunt: 600°Cat760mmHg
  • Vlampunt: 197.8°C
  • Brekindex: 1.56
  • PSA: 141.12
  • LogboekP: 0.66510
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk